molecular formula C8H16OSi B15388236 1,1,3-Trimethylsilinan-2-one CAS No. 100281-05-8

1,1,3-Trimethylsilinan-2-one

Cat. No.: B15388236
CAS No.: 100281-05-8
M. Wt: 156.30 g/mol
InChI Key: JKBKMPXGUAAMQQ-UHFFFAOYSA-N
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Description

1,1,3-Trimethylsilinan-2-one is a silicon-containing cyclic ketone with a six-membered ring structure, where a silicon atom replaces one carbon atom in the cyclohexanone framework. The trimethylsilyl (Si(CH₃)₃) groups at positions 1 and 3 confer unique steric and electronic properties, distinguishing it from conventional carbon-based ketones. Silicon’s larger atomic radius and lower electronegativity influence bond lengths, ring strain, and reactivity.

Properties

CAS No.

100281-05-8

Molecular Formula

C8H16OSi

Molecular Weight

156.30 g/mol

IUPAC Name

1,1,3-trimethylsilinan-2-one

InChI

InChI=1S/C8H16OSi/c1-7-5-4-6-10(2,3)8(7)9/h7H,4-6H2,1-3H3

InChI Key

JKBKMPXGUAAMQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC[Si](C1=O)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues

1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one (Fenchone Derivative)
  • Structure : A bicyclic carbon-based ketone with a rigid bicyclo[2.2.1]heptane framework.
  • Key Differences: Ring Strain: The bicyclic structure introduces significant strain compared to the silicon-containing six-membered silinanone, which benefits from longer Si–C bonds reducing torsional strain . Reactivity: The carbonyl group in fenchone derivatives is more electrophilic due to carbon’s higher electronegativity, whereas the silinanone’s ketone may exhibit attenuated reactivity due to silicon’s electron-donating effects.
  • Applications: Fenchone derivatives are used in fragrances and pharmaceuticals, while silinanones may find utility in materials science due to silicon’s thermal stability .
3-Ethyl-3-hydroxy-1-methylindolin-2-one
  • Structure: A carbon-based indolinone with a hydroxyl and ethyl substituent.
  • Key Differences: Electronic Effects: The indolinone’s aromatic π-system enhances conjugation, unlike the silinanone’s aliphatic silicon ring. Biological Activity: Indolinones are explored for medicinal applications (e.g., kinase inhibitors), whereas silinanones’ bioactivity remains less studied .

Silicon-Containing Analogues

((6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-yl)oxy)trimethylsilane
  • Structure : A silyl ether with a tetralone backbone and vinyl group.
  • Key Differences: Functional Group: The silinanone’s ketone contrasts with the silyl ether’s Si–O–C linkage. Spectral Features: Trimethylsilyl protons in NMR (δ ~0 ppm, as in ) are characteristic of silyl groups, whereas silinanone’s carbonyl IR absorption (~1700 cm⁻¹) would differ from ether C–O stretches (~1100 cm⁻¹) .
Trimethyl-2-thienylsilane
  • Structure : A thiophene derivative with a trimethylsilyl substituent.
  • Key Differences: Electronic Effects: The silyl group on thiophene acts as an electron-donating moiety, directing electrophilic substitution to the α-position. In silinanones, the silyl groups may stabilize adjacent carbocations or influence ring-opening reactions . Applications: Thienylsilanes are used in cross-coupling reactions, while silinanones may serve as precursors for silicon-based polymers .

Boron-Silicon Hybrid: Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane**

  • Structure : A silyl-protected boronate ester with an ethynyl linker.
  • Key Differences: Reactivity: The boronate group enables Suzuki-Miyaura cross-coupling, whereas silinanones’ ketone could undergo nucleophilic additions or reductions.

Data Table: Comparative Properties of Key Compounds

Compound Molecular Formula Functional Groups Ring Structure Notable Spectral/Physical Properties
1,1,3-Trimethylsilinan-2-one C₇H₁₄OSi Cyclic ketone, Si(CH₃)₃ 6-membered silinane Si–CH₃ δ ~0 ppm (¹H NMR); IR ν(C=O) ~1700 cm⁻¹ (inferred)
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one C₁₀H₁₆O Bicyclic ketone Bicyclo[2.2.1] Carbonyl IR ν ~1740 cm⁻¹ (typical for ketones)
Trimethyl-2-thienylsilane C₇H₁₂SSi Thiophene, Si(CH₃)₃ Aromatic Thiophene protons δ ~6.5–7.5 ppm (¹H NMR)
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane C₁₁H₂₁BO₂Si Boronate, ethynyl, Si(CH₃)₃ Linear B–O IR ν ~1350 cm⁻¹; Si–C δ ~0 ppm (¹H NMR)

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